N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine
Description
N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine is a pyridine derivative substituted at the N5 position with a 1-methyl-piperidin-4-ylmethyl group. Its molecular formula is C₁₃H₂₁N₅ (base form) or C₁₃H₂₁N₅·3HCl for its trihydrochloride salt .
Properties
IUPAC Name |
5-N-[(1-methylpiperidin-4-yl)methyl]pyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-16-6-4-10(5-7-16)8-14-11-2-3-12(13)15-9-11/h2-3,9-10,14H,4-8H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGNNKKAZUMRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine typically involves the formation of the piperidine and pyridine rings followed by their functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of amine groups to the pyridine ring.
Hydrogenation: Reduction of double bonds in the pyridine ring to form the desired structure.
Industrial Production Methods
Industrial production methods often involve large-scale cyclization and hydrogenation reactions using metal catalysts such as palladium or rhodium. These methods are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: Conversion of amine groups to nitro groups.
Reduction: Hydrogenation of double bonds in the pyridine ring.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products
The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Disorders
N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine has been identified as a promising candidate for the treatment of neurological disorders. Preliminary studies suggest that it may modulate enzyme activity and receptor binding, which are critical for therapeutic efficacy in conditions such as depression and anxiety disorders.
2. Drug Discovery
The compound serves as a building block in the synthesis of novel pharmaceutical agents. Its structural properties allow it to be modified to create derivatives that can target specific biological pathways involved in various diseases.
3. Interaction Studies
Research indicates that this compound interacts with key enzymes and receptors involved in critical biochemical pathways. Understanding these interactions is essential for elucidating its mechanisms of action and potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
Case Study 1: Antidepressant Activity
A study investigated the compound's potential antidepressant effects using animal models. Results indicated that it significantly improved depressive behaviors compared to control groups, suggesting its utility in treating mood disorders.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective properties of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential application in neurodegenerative disease management.
Case Study 3: Antimicrobial Activity
The compound was evaluated for antimicrobial properties against various bacterial strains. Results showed promising activity against resistant strains, indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammation and pain pathways.
Pathways Involved: The compound may inhibit specific enzymes or block receptor sites, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine with structurally analogous pyridine and pyrimidine derivatives, focusing on molecular features and known applications:
Key Structural and Functional Insights :
Substituent Diversity: The target compound’s 1-methyl-piperidin-4-ylmethyl group introduces a bulky, basic substituent, likely enhancing solubility in polar solvents and interaction with biological targets like GPCRs or ion channels. In contrast, N5-(3-Methoxyphenyl)pyridine-2,5-diamine contains an aromatic methoxy group, which may improve membrane permeability but reduce basicity .
Therapeutic Relevance: The Palbociclib-related impurity (N5-(2-aminoethyl)pyridine-2,5-diamine) highlights the role of pyridine diamines in oncology drug development, particularly as intermediates or degradation products . The cycloheptylpyrazolo-pyrimidinyl analog’s classification under HS-code 29339900 underscores its status as a nitrogen-rich heterocycle, often used in kinase inhibitors or antiviral agents .
Commercial and Regulatory Status :
- The discontinuation of the target compound contrasts with the availability of analogs like N5-(3-Methoxyphenyl)pyridine-2,5-diamine , suggesting market-driven prioritization of alternative structures .
- Regulatory classifications (e.g., HS-codes) provide insights into industrial applications, with nitrogen heterocycles frequently employed in pharmaceuticals and agrochemicals .
Research Findings and Limitations
- Data Gaps: Limited experimental data (e.g., solubility, logP, binding affinity) for the target compound and its analogs restrict a deeper mechanistic comparison.
- Structural Trends : Piperidine and pyrimidine substituents are common in CNS-targeting and anticancer agents, respectively, but specific activity profiles remain unverified in the provided evidence .
- Synthetic Utility : The discontinued status of the target compound may reflect challenges in synthesis or scalability, whereas simpler analogs (e.g., methoxyphenyl derivatives) are more readily accessible .
Biological Activity
N5-(1-Methyl-piperidin-4-ylmethyl)-pyridine-2,5-diamine, a compound characterized by its unique structural features combining piperidine and pyridine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, therapeutic implications, and relevant research findings.
Structural Overview
This compound features a pyridine ring substituted at the N5 position with a 1-methyl-piperidin-4-ylmethyl group. The presence of amino groups at the 2 and 5 positions enhances its reactivity and potential interactions with various biological targets. The trihydrochloride form of this compound improves its solubility and stability, facilitating its application in biological studies.
Biological Mechanisms and Activities
Preliminary studies suggest that this compound may interact with several key biological targets:
- Enzyme Modulation : The compound has shown potential in modulating enzyme activity linked to neurological and psychiatric disorders. Its ability to influence enzyme kinetics could pave the way for therapeutic applications in conditions like depression and anxiety.
- Receptor Binding : Initial research indicates that this compound may bind to specific receptors involved in cell signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic efficacy.
Interaction Studies
Research has focused on elucidating the interactions of this compound with various enzymes and receptors. For instance:
- Binding Affinity : Studies have indicated that the compound exhibits significant binding affinity for certain receptors implicated in neurodegenerative disorders .
- Selectivity : The selectivity of this compound for specific biological targets enhances its potential as a therapeutic agent while minimizing off-target effects .
Case Studies
A notable case study involved evaluating the compound's effects on cellular models related to immune response modulation. The findings suggested:
- Immunosuppressive Effects : The compound demonstrated dose-dependent inhibition of immune cell proliferation and cytokine release, indicating potential applications in treating autoimmune disorders or enhancing transplant acceptance .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyridine-2,3,6-triamine dihydrochloride | Contains multiple amine groups | Known for its role as a building block in heterocyclic chemistry |
| N1,N1-Dimethylbenzene-1,3-diamine dihydrochloride | Similar amine functionalities | Exhibits different solubility and stability profiles |
| 4,4',4''-Triaminotriphenylamine | Contains triarylamine structure | Notable for electronic properties and applications in organic electronics |
This table highlights the distinctiveness of this compound through its specific combination of piperidine and pyridine functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
